molecular formula C10H13IO2 B2584342 1-Ethoxy-2-(2-iodoethoxy)benzene CAS No. 663950-33-2

1-Ethoxy-2-(2-iodoethoxy)benzene

Cat. No.: B2584342
CAS No.: 663950-33-2
M. Wt: 292.116
InChI Key: LJSCVNJEBIWYLD-UHFFFAOYSA-N
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Description

1-Ethoxy-2-(2-iodoethoxy)benzene is an organic compound with the molecular formula C10H13IO2. It is characterized by the presence of an ethoxy group and an iodoethoxy group attached to a benzene ring.

Preparation Methods

The synthesis of 1-Ethoxy-2-(2-iodoethoxy)benzene typically involves the reaction of 1-ethoxy-2-hydroxybenzene with iodoethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the iodoethoxy group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Ethoxy-2-(2-iodoethoxy)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethoxy-2-(2-iodoethoxy)benzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biochemical pathways and interactions due to its ability to undergo various chemical modifications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethoxy-2-(2-iodoethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its chemical modifications. The ethoxy and iodoethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

1-Ethoxy-2-(2-iodoethoxy)benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in the presence of the iodo group, which imparts specific reactivity and potential for diverse applications in scientific research.

Properties

IUPAC Name

1-ethoxy-2-(2-iodoethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IO2/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSCVNJEBIWYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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